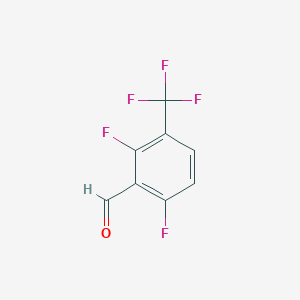

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2,6-difluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXUQMGWIIWHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2,6-Difluoro-3-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: As a precursor in the synthesis of fluorinated drugs and diagnostic agents.

Industry: In the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in drug design and development. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde with three structurally related benzaldehyde derivatives:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₈H₃F₅O | 210.101 | -F (2,6), -CF₃ (3) | High electrophilicity; activated aldehyde |

| 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde | C₁₄H₁₀F₂O₂ | 260.23 | -F (2,6), -OCH₂C₆H₅ (3) | Moderate reactivity; steric hindrance |

| 2,6-Dichloro-3-fluorobenzaldehyde (BP 7141) | C₇H₃Cl₂FO | 209.01* | -Cl (2,6), -F (3) | Lower electrophilicity; Cl less activating |

| 3-Ethyl-2,6-difluorobenzaldehyde | C₉H₈F₂O | 170.16 | -F (2,6), -CH₂CH₃ (3) | Reduced activation; electron-donating -CH₂CH₃ |

*Estimated based on molecular formula.

Key Findings:

Electronic Effects :

- The -CF₃ group in the target compound strongly withdraws electrons, enhancing the aldehyde's susceptibility to nucleophilic attack. In contrast, the ethyl group in 3-Ethyl-2,6-difluorobenzaldehyde donates electrons, reducing reactivity .

- The phenylmethoxy group in 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde introduces steric bulk and lone pairs from oxygen, which may stabilize intermediates but slow reaction kinetics .

Physical Properties: The trifluoromethyl group increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., -F or -CH₂CH₃). This enhances solubility in nonpolar solvents .

Biological Activity

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde (DFTBA) is an aromatic aldehyde characterized by its unique electronic properties due to the presence of fluorine atoms and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and biological research for its potential therapeutic applications and biological activities.

- Molecular Formula : C₈H₃F₅O

- Molecular Weight : Approximately 210.1 g/mol

- Structural Features : The compound features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position on the benzene ring, which significantly influences its reactivity and interaction with biological targets.

Biological Activity Overview

DFTBA's biological activity has been explored in various contexts, particularly its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Antibacterial Activity

Research indicates that fluorinated compounds like DFTBA exhibit significant antibacterial activity. For instance, studies have shown that fluorinated aldimines, which share structural similarities with DFTBA, possess comparable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The substitution of fluorine atoms at strategic positions enhances their bioactivity .

- Activity Against Bacteria :

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 16 | Ampicillin |

| Escherichia coli | 32 | Kanamycin B |

Enzyme Inhibition

DFTBA has also been investigated for its role as an inhibitor of specific enzymes. For example, compounds derived from DFTBA have been evaluated for their inhibitory effects on prolyl-specific oligopeptidase (POP), an enzyme implicated in various central nervous system disorders. The most active derivatives exhibited IC50 values ranging from 10.14 to 41.73 µM, indicating moderate to strong inhibition .

- Enzyme Inhibition Data :

| Compound | IC50 (µM) | Ki (µM) |

|---|---|---|

| DFTBA Derivative 1 | 10.14 | 13.66 |

| DFTBA Derivative 2 | 25.00 | N/A |

| DFTBA Derivative 3 | 41.73 | N/A |

Case Studies

- Antibacterial Efficacy : A study evaluating various fluorinated aldimines demonstrated that those with meta-positioned fluorine atoms exhibited enhanced antibacterial activity against clinical strains of bacteria. DFTBA was included in this class of compounds and showed promising results in inhibiting bacterial growth .

- POP Inhibition Study : In another investigation, thiosemicarbazones based on DFTBA were synthesized and tested for their ability to inhibit POP. The results indicated that these compounds could serve as potential therapeutic agents for treating neurological disorders due to their effective inhibition profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde, and how can reaction purity be optimized?

- Synthesis Strategy : Start with fluorinated benzene derivatives (e.g., 2,6-difluorotoluene) and employ directed ortho-metalation or halogen dance reactions to introduce the trifluoromethyl and aldehyde groups.

- Optimization : Monitor reaction progression via thin-layer chromatography (TLC) and use column chromatography for purification . For aldehyde formation, consider oxidation of benzyl alcohol intermediates using mild oxidizing agents like pyridinium chlorochromate (PCC).

- Purity Control : Use NMR (¹H/¹³C) and GC-MS to verify structural integrity and quantify impurities.

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Properties :

| Property | Value/Technique | Reference |

|---|---|---|

| Boiling Point | ~176.1°C (estimated via analogy) | |

| LogP (Partition Coefficient) | 2.62 (calculated) | |

| Stability | Moisture-sensitive; store under inert gas |

- Methodology : Determine LogP experimentally using reverse-phase HPLC or shake-flask methods. Assess thermal stability via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions involving this benzaldehyde derivative?

- Electronic Effects : The electron-withdrawing trifluoromethyl and fluorine groups direct nucleophilic attack to specific positions. Use DFT calculations to predict reactive sites .

- Experimental Validation : Test regioselectivity under varying conditions (e.g., polar aprotic solvents like DMF vs. non-polar solvents) and analyze products via X-ray crystallography or NOESY NMR .

Q. How can this compound serve as a precursor for bioactive molecules, and what assays validate its utility?

- Derivative Synthesis : React the aldehyde with amines (e.g., thioureas) to form Schiff bases or thiazolidinones, which are common pharmacophores .

- Bioactivity Testing :

- Antimicrobial : Perform minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Bacillus spp.) .

- Anti-inflammatory : Use COX-2 inhibition assays and compare potency to standard drugs like ibuprofen.

Q. What analytical techniques resolve contradictions in reported reactivity data for fluorinated benzaldehydes?

- Case Study : Conflicting oxidation rates may arise from steric hindrance or solvent effects. Use kinetic studies (UV-Vis monitoring) to compare reaction rates in different solvents (e.g., THF vs. DCM) .

- Advanced Spectroscopy : Employ ¹⁹F NMR to track fluorine environments during reactions, as fluorinated groups influence electronic and steric outcomes .

Methodological Considerations

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store at –20°C under argon or nitrogen to avoid hydrolysis of the aldehyde group. Use amber vials to limit light exposure .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF dried over molecular sieves) and use gloveboxes for moisture-sensitive steps .

Q. What computational tools predict the metabolic stability of derivatives from this benzaldehyde?

- In Silico Methods : Use software like Schrödinger’s QikProp to calculate ADME properties (e.g., half-life, plasma protein binding) for fluorinated derivatives. Validate predictions with in vitro microsomal assays .

Data Interpretation and Reporting

Q. How can researchers distinguish between synthetic byproducts and desired products in fluorinated aldehyde syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.